![molecular formula C25H26N4O3S2 B2850278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-18-2](/img/structure/B2850278.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been noted that similar compounds displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds . These properties suggest that the compound may have good bioavailability.
Biologische Aktivität
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N3O3S, with a molecular weight of approximately 393.5 g/mol. The structure features a complex arrangement that includes thiophene and pyrazole rings, contributing to its unique biological properties.
The compound has been identified as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels . Activation of these channels plays a crucial role in various physiological processes, including neuronal excitability and cardiac function. Research indicates that the compound exhibits nanomolar potency as a GIRK1/2 activator, significantly enhancing channel activity compared to standard compounds .
Anticancer Activity
Studies have demonstrated that related pyrazolo[3,4-b]pyridine derivatives possess notable anticancer properties. For instance, compounds with similar scaffolds have shown effective inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound under discussion may exhibit similar effects, potentially leading to antiproliferative activity in various cancer cell lines such as HeLa and A375 .
Neuroprotective Effects
Given its action on GIRK channels, there is potential for neuroprotective applications. Compounds that modulate potassium channels are often investigated for their ability to protect neurons from excitotoxicity and other forms of damage associated with neurodegenerative diseases.
Study 1: GIRK Channel Activation
In a series of experiments evaluating the efficacy of various derivatives on GIRK channel activity, the compound demonstrated an IC50 value in the nanomolar range (specific values vary based on structural modifications) and showed improved metabolic stability compared to traditional urea-based compounds. This suggests that the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances both potency and stability in biological systems .
Compound | GIRK1/2 Potency (nM) | Stability (Human Liver Microsomes) |
---|---|---|
13a | 133 ± 7 | High |
13b | 577 ± 58 | Moderate |
13c | 91 ± 8 | High |
13d | >677 | Inactive |
13e | 33 ± 3 | Moderate |
Study 2: Anticancer Activity
In vitro studies indicated that related compounds exhibited significant inhibition of cell proliferation in human tumor cell lines. The mechanism was linked to CDK inhibition, with some derivatives showing selectivity towards CDK2 over CDK9. The potential for this compound to act similarly warrants further investigation into its anticancer properties .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Due to its action on GIRK channels, this compound shows promise for neuroprotective applications. Compounds that modulate potassium channels are often investigated for their ability to protect neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of GIRK channels can help stabilize neuronal membranes and reduce excitotoxic damage.
Anticancer Activity
Research indicates that related pyrazolo[3,4-b]pyridine derivatives possess notable anticancer properties. For example, studies have shown significant inhibition of cell proliferation in human tumor cell lines such as HeLa and A375, linked to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound under discussion may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .
Study 1: GIRK Channel Activation
In experiments evaluating various derivatives on GIRK channel activity, this compound demonstrated an IC50 value in the nanomolar range. Its incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances both potency and stability in biological systems.
Compound | GIRK1/2 Potency (nM) | Stability (Human Liver Microsomes) |
---|---|---|
13a | 133 ± 7 | High |
13b | 577 ± 58 | Moderate |
13c | 91 ± 8 | High |
13d | >677 | Inactive |
13e | 33 ± 3 | Moderate |
This data suggests that structural modifications can significantly impact the efficacy of GIRK channel activation.
Study 2: Anticancer Activity
In vitro studies have indicated that related compounds exhibit significant inhibition of cell proliferation through CDK inhibition. Some derivatives show selectivity towards CDK2 over CDK9, highlighting the potential for this compound to act similarly and warranting further investigation into its anticancer properties.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(3-phenylpropyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-23-20(25(30)26-12-5-9-18-7-3-2-4-8-18)15-21(22-10-6-13-33-22)27-24(23)29(28-17)19-11-14-34(31,32)16-19/h2-4,6-8,10,13,15,19H,5,9,11-12,14,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJPNWQCYGOXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.